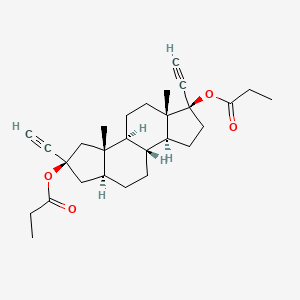
Anordrin
Overview
Description
Anordrin, also known as 2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate, is a synthetic, steroidal selective estrogen receptor modulator. It is most commonly used in China as an emergency contraceptive .
Synthesis Analysis
Anordrin was synthesized by Dr G. Chettur, Chemistry Research Section, Illinois Institute of Technology Research Institute, Chicago, IL, USA . The product obtained from the last step in the synthesis is a mixture of isomers at the C-2 position .
Molecular Structure Analysis
Anordrin has a molecular formula of C28H38O4. Its average mass is 438.599 Da and its monoisotopic mass is 438.277008 Da . The elemental analysis was in agreement with the proposed structure .
Scientific Research Applications
Postcoital Contraceptive Application
Anordrin has been primarily researched for its effectiveness as a postcoital contraceptive. A study by Liu et al. (1985) found that Anordrin and its analogue SIPPR-113 exhibited estrogenic activities and were effective in decreasing serum progesterone levels in rats, which contributed to their antifertility effects. Additionally, their study demonstrated that Anordrin undergoes hydrolysis in vivo, transforming into its parent steroid AF-45, which plays a crucial role in its antifertility mechanism (Liu, Chen, Shen, Zhang, & Dai, 1985).
Synthesis and Chemical Structure
Research on Anordrin also encompasses its synthesis and chemical structure. Anordrin, chemically known as 2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate, was successfully synthesized from dehydro-epiandrosterone acetate, as described in a study by Shanghai and Edicinal (1976). This research highlights the compound's structural configuration and synthesis process, contributing to the understanding of its chemical properties (Shanghai & Edicinal, 1976).
Enzymatic Hydrolysis in Humans
Jiang, Chen, & Zhong (2018) investigated the enzymatic hydrolysis of Anordrin in humans, revealing that carboxylesterases 1 and 2 play significant roles in this process. This study provides insight into the metabolic pathway of Anordrin in the human body and how it is catalyzed predominantly by these enzymes to produce its active metabolite, anordiol (Jiang, Chen, & Zhong, 2018).
Hormonal Activities
A study by Mehta, Jenco, Chatterton, & Venton (1982) explored Anordrin's hormonal activities, particularly its antiestrogen properties with weak estrogenic activity. They observed its effects on uterine protein content, progesterone receptors, and serum corticosteroid-binding globulin levels, offering valuable insights into the compound's complex interaction with various hormonal pathways (Mehta, Jenco, Chatterton, & Venton, 1982).
Antifertility and Antiestrogenic Actions
Further research by Mehta, Jenco, & Chatterton (1981) delved into the antifertility and antiestrogenic actions of Anordrin. Their findings suggested that Anordrin's impact on the uterus can be attributed to its antiestrogenic properties, providing a more detailed understanding of its role in affecting reproductive physiology (Mehta, Jenco, & Chatterton, 1981).
In Vitro Embryonic Development Effects
Research by Juneja, Williams, & Rs (1996) assessed the effects of Anordrin on the development of mouse preimplantation embryos in vitro. This study contributes to the understanding of how Anordrin and its metabolite anordiol influence early embryonic development, highlighting its potential implications in reproductive biology (Juneja, Williams, & Rs, 1996).
Mechanism of Action
Anordrin has both weak estrogenic and antiestrogenic activity. It binds to the estrogen receptor but does not bind to the androgen receptor or the progesterone receptor . In animals, Anordrin has antigonadotropic effects, and in male animals, it inhibits spermatogenesis and causes atrophy of the epididymis, prostate, and seminal vesicles .
Safety and Hazards
The safety data sheets for Anordrin suggest that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . Anordrin is not approved for use in the United States because each pill is near, or in excess of, the total monthly maximum allowable hormone dose in the American system .
properties
IUPAC Name |
[(2R,3aS,3bS,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-3a,5a-dimethyl-2-propanoyloxy-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-6-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O4/c1-7-23(29)31-27(9-3)17-19-11-12-20-21(25(19,5)18-27)13-15-26(6)22(20)14-16-28(26,10-4)32-24(30)8-2/h3-4,19-22H,7-8,11-18H2,1-2,5-6H3/t19-,20+,21-,22-,25-,26-,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOECSYBNZHIVHW-LKADTRSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CCC3C2CCC4C3(CC(C4)(C#C)OC(=O)CC)C)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@](C4)(C#C)OC(=O)CC)C)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872682 | |
| Record name | Anordrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anordrin | |
CAS RN |
56470-64-5 | |
| Record name | Anordrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56470-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anordrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056470645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anordrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANORDRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R25F2A061 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



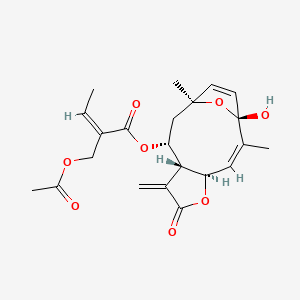
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-[(1R)-1-(5-hydroxy-5-methylhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1232637.png)

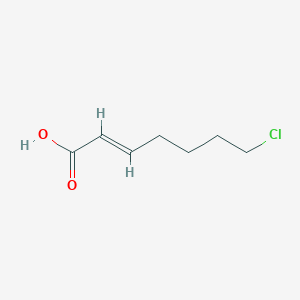

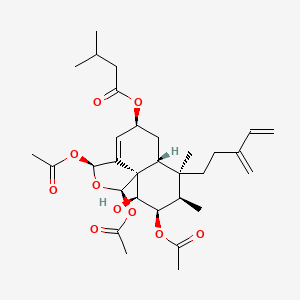

![2-[[5,6-bis(2-furanyl)-1,2,4-triazin-3-yl]thio]-N-(3-methylphenyl)acetamide](/img/structure/B1232647.png)
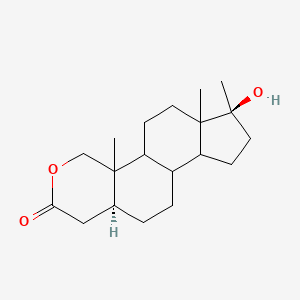
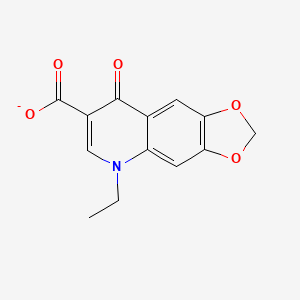

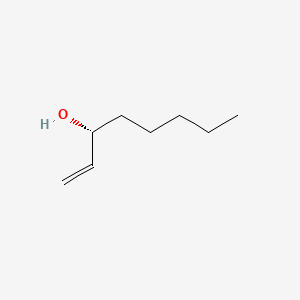
![4-[2-[[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]thio]-4-oxo-3-quinazolinyl]-N-(phenylmethyl)butanamide](/img/structure/B1232657.png)
![6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1232658.png)